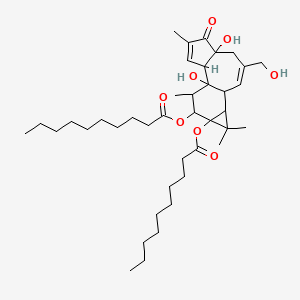

Phorbol-12,13-didecanoate

Description

Historical Context of Phorbol (B1677699) Esters as Biological Probes

The scientific community's interest in phorbol esters was initially sparked by their identification as the active components in croton oil, a substance long known for its inflammatory and purgative properties. wikipedia.org Phorbol was first isolated from the seeds of the purging croton, Croton tiglium, in 1934, with its complex structure being fully elucidated in 1967. wikipedia.org A pivotal moment in their history was the discovery of their potent tumor-promoting activity. wikipedia.orgnih.gov This finding was instrumental in developing the multi-stage model of carcinogenesis and spurred intensive research to identify their cellular targets. nih.govscbt.com

This quest culminated in the identification of protein kinase C (PKC) as a primary receptor for phorbol esters. nih.govoup.com This discovery was a landmark in cell signaling research, as it unveiled a crucial enzyme involved in a vast number of cellular processes. Phorbol esters, by mimicking the endogenous signaling molecule diacylglycerol (DAG), provided a stable and potent means to activate PKC and study its downstream effects. wikipedia.orgnih.govontosight.ai This established phorbol esters as indispensable chemical probes for dissecting signal transduction cascades. nih.gov

Phorbol-12,13-didecanoate as a Key Research Tool for Cellular Signaling and Biological Processes

This compound (PDD) is a synthetic analog of the naturally occurring phorbol esters. ontosight.ai Its defined chemical structure and potent biological activity have made it a widely used research tool. ontosight.ai A primary application of PDD is the investigation of PKC-mediated signaling pathways. ontosight.aiontosight.ai By activating PKC, researchers can induce and study a variety of cellular responses, including gene expression changes, enzyme activation, and alterations in cell behavior such as proliferation and differentiation. ontosight.ai

The utility of PDD extends to various fields of biological study. In cancer research, it is used to probe the mechanisms of tumor promotion and cell proliferation. ontosight.ai Its ability to modulate neuronal signaling and survival pathways has also made it a valuable tool in neuroscience, particularly for investigating the mechanisms underlying neurodegenerative diseases. ontosight.ai Furthermore, PDD has been employed in studies of the immune system and has shown anti-viral properties. ontosight.aimedchemexpress.com

Overview of Distinct Biological Activities and Mechanistic Research Interests

The primary and most well-characterized biological activity of this compound is the activation of protein kinase C (PKC). ontosight.aiontosight.ai PDD mimics the action of diacylglycerol (DAG), a natural activator of PKC, but with a much longer biological half-life, leading to sustained activation of the enzyme. wikipedia.orgscbt.com This potent and prolonged activation allows for the detailed study of PKC-dependent signaling pathways.

Beyond its role as a PKC activator, research has uncovered other biological activities and sparked further mechanistic inquiries. PDD is recognized for its tumor-promoting capabilities, a property linked to its potent activation of PKC and subsequent effects on cell growth and proliferation. wikipedia.orgontosight.ai Interestingly, some phorbol ester derivatives are also being investigated for potential anti-tumor activities. nih.gov

In addition to its effects on cell growth, PDD has been shown to possess anti-viral activity. medchemexpress.com This has opened up avenues for research into its potential as a lead compound for the development of new antiviral therapies. The compound's ability to modulate cellular processes has also been harnessed to study its effects on the cytoskeleton, specifically on actin-containing structures. medchemexpress.com

A fascinating area of research involves the use of PDD and its inactive stereoisomer, 4α-phorbol 12,13-didecanoate (4α-PDD). While PDD is a potent PKC activator, 4α-PDD is not. nih.gov However, 4α-PDD has been identified as a transient receptor potential vanilloid 4 (TRPV4) agonist, demonstrating that not all biological effects of phorbol esters are mediated through PKC. sigmaaldrich.comsigmaaldrich.com This has led to research exploring PKC-independent effects of phorbol esters and the role of other cellular receptors. nih.gov

Interactive Data Table: Biological Activities of this compound

| Biological Activity | Primary Molecular Target | Key Research Areas |

| Protein Kinase C Activation | Protein Kinase C (PKC) | Cellular signaling, gene expression, cell proliferation and differentiation |

| Tumor Promotion | Protein Kinase C (PKC) | Carcinogenesis, cancer biology |

| Anti-viral Activity | Not fully elucidated | Virology, drug discovery |

| Modulation of Cytoskeleton | Not fully elucidated | Cell biology, cell motility |

| TRPV4 Agonism (by 4α-PDD) | Transient Receptor Potential Vanilloid 4 (TRPV4) | Ion channel research, sensory physiology |

Properties

IUPAC Name |

[13-decanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H64O8/c1-7-9-11-13-15-17-19-21-32(42)47-36-28(4)39(46)30(24-29(26-41)25-38(45)31(39)23-27(3)35(38)44)34-37(5,6)40(34,36)48-33(43)22-20-18-16-14-12-10-8-2/h23-24,28,30-31,34,36,41,45-46H,7-22,25-26H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOSGFYDFDYMCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCCCCCCCC)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H64O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms and Primary Targets of Phorbol 12,13 Didecanoate

Activation of Protein Kinase C (PKC) Isoforms

Phorbol (B1677699) esters, including Phorbol-12,13-didecanoate, are potent activators of the Protein Kinase C (PKC) family of serine/threonine kinases. abcam.com These enzymes are crucial components of signal transduction pathways that regulate a multitude of cellular processes, such as proliferation, differentiation, and apoptosis. nih.govnih.gov The activation of PKC by phorbol esters stems from their structural similarity to diacylglycerol (DAG), the endogenous activator of most PKC isoforms. nih.govwikipedia.org

Direct Binding to C1 Domains and Mimicry of Diacylglycerol

The canonical mechanism of PKC activation by this compound involves its direct binding to the C1 domain, a conserved cysteine-rich region found in the regulatory moiety of conventional and novel PKC isoforms. wikipedia.orgcellsignal.com The C1 domain is responsible for recognizing and binding diacylglycerol (DAG), a second messenger produced from the hydrolysis of membrane phospholipids (B1166683). nih.govwikipedia.org Phorbol esters such as this compound function as high-affinity analogs of DAG, effectively hijacking this natural activation pathway. nih.govnih.gov

The binding of this compound to the C1 domain is a high-affinity interaction, often in the nanomolar range, and is dependent on the presence of phospholipids, particularly phosphatidylserine (B164497). merckmillipore.com This interaction is stabilized by the formation of hydrogen bonds between the polar groups of the phorbol ester and residues within the C1 domain's binding pocket, while the long-chain didecanoate esters at the C12 and C13 positions embed into the hydrophobic lipid bilayer. cellsignal.comnih.gov This mimicry of DAG allows this compound to potently and persistently activate PKC. semanticscholar.org

Conformational Changes and Subcellular Translocation of PKC

The binding of this compound to the C1 domain induces a significant conformational change in the PKC enzyme. abcam.com In its inactive state, PKC resides in the cytosol, where a pseudosubstrate sequence within its regulatory domain occupies the substrate-binding site in the catalytic domain, thereby inhibiting its kinase activity. The binding of this compound and its association with membrane phospholipids causes the C1 domain to become more hydrophobic, facilitating its insertion into the cell membrane. cellsignal.com

This membrane association relieves the autoinhibitory constraint of the pseudosubstrate, exposing the catalytic site and rendering the enzyme active. abcam.com A key consequence of this activation is the translocation of PKC from the cytosol to various cellular membranes, including the plasma membrane, nuclear envelope, and Golgi apparatus. nih.gov The specific subcellular location to which a PKC isoform translocates can influence its access to substrates and thereby dictate the downstream cellular response. For instance, the translocation of specific PKC isoforms to the plasma membrane has been shown to be more pronounced and prolonged in response to phorbol esters compared to the endogenous activator DAG. nih.gov

Differential Effects on Conventional, Novel, and Atypical PKC Isoforms

The PKC family is divided into three subfamilies based on their activation requirements. nih.gov this compound differentially affects these isoforms.

Conventional PKCs (cPKCs): This group, which includes isoforms α, βI, βII, and γ, requires calcium, diacylglycerol, and a phospholipid like phosphatidylserine for activation. nih.gov this compound can substitute for diacylglycerol to activate these isoforms. nih.gov

Novel PKCs (nPKCs): This subfamily, comprising isoforms δ, ε, η, and θ, requires diacylglycerol and phospholipid for activation but is independent of calcium. nih.gov this compound is a potent activator of these isoforms. nih.gov

Atypical PKCs (aPKCs): This group, which includes isoforms ζ and ι/λ, does not require calcium or diacylglycerol for activation and is therefore not directly activated by phorbol esters like this compound. nih.gov

The specific PKC isoforms expressed in a given cell type and their differential activation by this compound contribute to the diverse and often cell-specific biological effects of this compound. nih.gov The affinity of phorbol esters for the C1 domains can vary between PKC isoforms, leading to differential activation and downstream signaling. merckmillipore.com

Table 1: Differential Activation of PKC Isoforms by Phorbol Esters

| PKC Subfamily | Isoforms | Activator Requirement | Activation by this compound |

|---|---|---|---|

| Conventional | α, βI, βII, γ | Ca²⁺, Diacylglycerol, Phospholipid | Yes |

| Novel | δ, ε, η, θ | Diacylglycerol, Phospholipid | Yes |

| Atypical | ζ, ι/λ | Phospholipid | No |

Agonism of Transient Receptor Potential Vanilloid 4 (TRPV4) Channel (Specific to 4α-Phorbol 12,13-didecanoate Isomer)

The 4α-isomer of this compound (4α-PDD) has been identified as an agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. nih.gov TRPV4 is a non-selective cation channel that is permeable to calcium and is involved in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing. nih.govphysiology.org It is important to note that while 4α-PDD is widely used as a TRPV4 agonist, some studies have indicated that it can activate sensory neurons through mechanisms independent of TRPV4, suggesting its selectivity may not be absolute. nih.govnih.govresearchgate.net

Direct Interaction with TRPV4 and Ligand-Binding Pocket

4α-Phorbol 12,13-didecanoate is thought to activate the TRPV4 channel through a direct interaction. nih.gov Research suggests that 4α-PDD binds to a specific ligand-binding pocket within the TRPV4 protein. nih.gov This binding site is reportedly formed by the third and fourth transmembrane domains of the channel protein. nih.gov The interaction between 4α-PDD and this pocket is believed to induce a conformational change in the channel, leading to its opening. nih.gov

Modulation of Extracellular Calcium Influx

The activation of TRPV4 channels by 4α-Phorbol 12,13-didecanoate leads to an influx of cations, most notably calcium (Ca²⁺), into the cell. nih.govphysiology.org This influx of extracellular calcium increases the intracellular calcium concentration, which then acts as a second messenger to trigger a variety of downstream cellular responses. nih.govmdpi.com The modulation of calcium influx via TRPV4 is a key mechanism by which 4α-PDD exerts its physiological effects. nih.govsci-hub.se For example, the 4α-PDD-induced increase in intracellular calcium has been observed in various cell types expressing TRPV4. guidetopharmacology.org This influx can be inhibited by non-selective cation channel blockers. sci-hub.se

Table 2: Summary of 4α-Phorbol 12,13-didecanoate (4α-PDD) Action on TRPV4

| Feature | Description |

|---|---|

| Target | Transient Receptor Potential Vanilloid 4 (TRPV4) channel |

| Mechanism | Direct agonism |

| Binding Site | Ligand-binding pocket formed by transmembrane regions 3 and 4 |

| Primary Effect | Opening of the TRPV4 channel |

| Ionic Flux | Influx of extracellular calcium (Ca²⁺) |

| Cellular Consequence | Increased intracellular calcium concentration |

Interactions with Other C1 Domain-Containing Proteins

This compound, a potent analog of the second messenger diacylglycerol (DAG), exerts its biological effects primarily by targeting the C1 domain, a conserved zinc-finger motif approximately 50 amino acids long. cellsignal.comwikipedia.org While Protein Kinase C (PKC) is the most well-known target, the C1 domain is present in a diverse array of other signaling proteins. nih.govresearchgate.net The binding of phorbol esters like this compound to these non-PKC C1 domains can trigger membrane recruitment and modulate the activity of these proteins, leading to a wide range of cellular responses independent of PKC activation. wikipedia.orgmerckmillipore.com These interactions are crucial for understanding the full spectrum of this compound's molecular activity.

Key families of non-PKC C1 domain-containing proteins that serve as direct targets for phorbol esters include Ras Guanine (B1146940) Nucleotide Releasing Proteins (RasGRPs), Chimaerins, and Munc13 proteins. nih.govresearchgate.net

Ras Guanine Nucleotide Releasing Proteins (RasGRPs)

RasGRPs are a family of guanine nucleotide exchange factors (GEFs) that activate Ras and other small G-proteins. They possess a C1 domain that functions as a DAG/phorbol ester sensor, linking lipid signaling to the activation of the Ras-MAPK pathway. researchgate.netmerckmillipore.com

Mechanism of Interaction : The binding of this compound to the C1 domain of RasGRP induces its translocation to the cell membrane. This relocalization brings RasGRP into proximity with its substrate, Ras, facilitating the exchange of GDP for GTP and thereby activating Ras. This activation occurs independently of PKC. merckmillipore.com

Research Findings : Studies using the phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA) have demonstrated that RasGRP1 is a critical mediator of phorbol ester-induced effects. For instance, gene silencing of RasGRP1 was shown to prevent phorbol ester-mediated suppression of the sodium-chloride cotransporter (NCC) activity by blocking the activation of the H-Ras isoform of Ras and the subsequent ERK1/2 MAPK pathway. merckmillipore.com This highlights a distinct, PKC-independent signaling cascade initiated by the direct binding of a phorbol ester to RasGRP1.

Chimaerins

Chimaerins are a family of Rac GTPase-activating proteins (GAPs) that play a role in regulating the actin cytoskeleton and cell signaling. cellsignal.com They are characterized by a central C1 domain, which allows them to function as "non-kinase" phorbol ester receptors. cellsignal.com

Mechanism of Interaction : Similar to other C1 domain proteins, the binding of DAG or phorbol esters, including this compound, to the chimaerin C1 domain promotes its association with the plasma membrane. nih.gov This translocation is a critical step for its GAP activity. However, structural studies on β2-chimaerin suggest that its C1 domain may be sterically blocked by intramolecular interactions, implying that significant conformational changes are necessary to expose the DAG/phorbol ester binding site. nih.gov

Research Findings : The two major classes of proteins containing C1 domains are the PKC isozymes and the chimaerins. cellsignal.com The lipid-regulated nature of their Rac-GAP activity via the C1 domain positions them as direct effectors of phorbol ester signaling pathways. cellsignal.com

Munc13 Proteins

The Munc13 (mammalian uncoordinated-13) family of proteins are essential presynaptic proteins crucial for synaptic vesicle priming and neurotransmitter release. nih.govnih.gov Several Munc13 isoforms contain a C1 domain that binds DAG and phorbol esters with high affinity. nih.govresearchgate.net

Mechanism of Interaction : The binding of phorbol esters to the Munc13-1 C1 domain stimulates the translocation of the cytoplasmic Munc13-1 protein to the plasma membrane. nih.gov This recruitment is a key step in its function to prime vesicles for exocytosis. This DAG/phorbol ester-mediated activity is distinct from that of PKC. nih.govnih.gov

Research Findings : Studies have shown that Munc13 proteins are essential for the augmentation of transmitter release induced by phorbol esters. nih.gov A point mutation (H567K) in the C1 domain of Munc13-1 prevents phorbol ester binding, which in turn abolishes the protein's re-localization to the plasma membrane and its vesicle priming activity. nih.gov Furthermore, different Munc13 isoforms may respond differently to phorbol ester stimulation. For example, in adrenal chromaffin cells, phorbol ester stimulation was found to be stimulatory for secretion when ubMunc13-2 expression was dominant but inhibitory when Munc13-1 dominated. researchgate.netelifesciences.org

Table 1: Interactions of Phorbol Esters with Non-PKC C1 Domain-Containing Proteins

| Protein Family | Specific Example(s) | Function | Outcome of Phorbol Ester Binding |

| RasGRPs | RasGRP1 | Guanine nucleotide exchange factor (GEF) for Ras family GTPases | Translocation to the membrane, activation of Ras, and downstream MAPK signaling. merckmillipore.com |

| Chimaerins | β2-chimaerin | Rac GTPase-activating protein (GAP) | Recruitment to the membrane, regulation of Rac-GTPase activity. cellsignal.comnih.gov |

| Munc13 | Munc13-1, ubMunc13-2 | Synaptic vesicle priming for neurotransmitter release | Translocation to the plasma membrane, modulation of vesicle priming and secretion. nih.govelifesciences.org |

Cellular and Subcellular Responses Elicited by Phorbol 12,13 Didecanoate

Regulation of Cell Proliferation and Cell Cycle Progression

Phorbol (B1677699) esters are significant modulators of cell proliferation and cell cycle progression, often leading to growth inhibition in various cell types. In human monocytic leukemia THP-1 cells, treatment with PMA induces growth arrest at the G1 phase of the cell cycle. nih.gov This inhibition is mediated by a complex signaling cascade that involves the generation of reactive oxygen species (ROS) and the activation of the MAP kinase pathway. nih.gov A key event in this process is the upregulation of the cell cycle inhibitor p21WAF1/CIP1, which occurs independently of p53. nih.gov The activation of the p21WAF1/CIP1 promoter is driven by the Sp1 transcription factor. nih.gov

Similarly, in human T-lymphoblastic cell lines such as MOLT-3 and HPB-ALL, phorbol esters induce a significant reduction in DNA synthesis and inhibit cell growth, which is coupled with the induction of differentiation. hku.hknih.gov In estrogen-responsive MCF-7 breast cancer cells, PMA, as a known PKC activator, modulates the expression of cell cycle regulators. nih.gov These findings highlight the role of PKC signaling in controlling cell cycle checkpoints and inhibiting the proliferation of certain cell lines, often pushing them towards a differentiated state.

Table 1: Effects of Phorbol Esters on Cell Proliferation and Cell Cycle

| Cell Line | Effect on Proliferation | Cell Cycle Phase Affected | Key Molecular Mediators |

|---|---|---|---|

| THP-1 (Human Monocytic Leukemia) | Inhibition | G1 Arrest | ↑ p21WAF1/CIP1, ↑ ROS, MAP Kinase Activation |

| MOLT-3 (Human T-Lymphoblastic Leukemia) | Inhibition | Not Specified | ↓ DNA Synthesis |

| HPB-ALL (Human T-Lymphoblastic Leukemia) | Inhibition | Not Specified | ↓ DNA and RNA Synthesis |

| CEM (Human T-Lymphoid Leukemia) | Reduction | Not Specified | Not Specified |

Mechanisms of Apoptosis and Autophagy Modulation

Phorbol esters can influence cell fate by modulating the pathways of apoptosis (programmed cell death) and autophagy (cellular self-digestion).

PMA has been shown to inhibit death receptor-mediated apoptosis in certain cell types. nih.gov In Jurkat T-lymphoma cells, PMA protects against apoptosis induced by Fas ligand, tumor necrosis factor-alpha (TNF-α), and TRAIL. nih.gov The mechanism for this protection involves the disruption of the recruitment of the Fas-associated death domain (FADD) adaptor protein to the death receptor complex, a critical initial step in the apoptotic signaling cascade. nih.gov

Furthermore, PMA can induce autophagy, a cellular recycling process, in cells like the SH-SY5Y human neuroblastoma line. researchgate.net The induction of autophagy is demonstrated by an increase in acidic intracellular vesicles and the accumulation of the autophagosome marker LC3-II. researchgate.net This process appears to be mediated by MAP kinases ERK and JNK, but occurs independently of the classical AMPK/mTORC1 signaling pathway. researchgate.net

While direct evidence for the attenuation of neuronal apoptosis by Phorbol-12,13-didecanoate is specific, its broader effects on neuronal-like cells suggest a pro-survival role. In the SH-SY5Y neuroblastoma cell line, PMA induces differentiation into a more neuron-like state, characterized by the extension of neurites and reduced cell growth. researchgate.net This differentiation process is often associated with an exit from the cell cycle and an increase in resistance to apoptotic stimuli. The induction of autophagy by PMA in these cells may also contribute to a cytoprotective effect, as autophagy can help clear damaged organelles and protein aggregates that might otherwise trigger apoptosis. researchgate.netnih.govbiorxiv.org The activation of survival-related signaling pathways, such as those involving MAP kinases, during PMA-induced differentiation could also contribute to the suppression of apoptotic pathways.

Induction of Autophagy via TRPV4-AKT Pathway

While this compound is recognized for its interaction with transient receptor potential vanilloid 4 (TRPV4), a key channel in calcium signaling, its direct role in inducing autophagy through a specific TRPV4-AKT pathway is a complex area of research. Autophagy is a fundamental cellular process for degrading and recycling cellular components, and its regulation involves multiple signaling pathways, including the PI3K/AKT/mTOR axis.

Activation of the AKT pathway typically suppresses autophagy. Conversely, inhibition of this pathway is a known trigger for autophagy induction. Phorbol esters can influence AKT and other kinases, but the precise sequence of events linking this compound, TRPV4 activation, and the AKT pathway in the context of autophagy is not fully elucidated. The activation of TRPV4 by agonists like 4α-Phorbol 12,13-didecanoate leads to an influx of calcium, which can have varied effects on autophagy. Cytoplasmic calcium can activate pathways that promote autophagy, such as the AMP-activated protein kinase (AMPK) pathway. mdpi.com However, the interplay between these calcium-activated pathways and the AKT pathway following TRPV4 stimulation by this specific phorbol ester requires further investigation to be conclusively defined.

Impact on Gene Expression and Transcriptional Regulation

This compound and related phorbol esters are known to influence the expression of various genes through the activation of signal transduction pathways, most notably involving protein kinase C (PKC). This activation can lead to a cascade of phosphorylation events that ultimately affect the activity of transcription factors, which bind to DNA and regulate the transcription of specific genes.

Modulation of Specific Gene Transcription (e.g., prodynorphin, globin genes)

Research into the effects of this compound on specific genes has yielded varied results.

Prodynorphin: The prodynorphin gene (PDYN) encodes the precursor protein for a family of endogenous opioid peptides called dynorphins, which are involved in pain, addiction, and mood regulation. mdpi.comnih.gov Studies investigating the transcriptional effects of the inactive analog, 4α-phorbol 12,13-didecanoate, found that it did not induce an increase in prodynorphin gene transcription in cardiac myocytes. researchgate.net This suggests a level of specificity in the action of different phorbol esters, as other activators of the PKC pathway are known to influence PDYN expression.

Globin Genes: The regulation of globin genes, which encode the protein subunits of hemoglobin, is a critical process during red blood cell development (erythropoiesis). nih.govnih.gov Hemoglobin switching, the change from fetal (γ-globin) to adult (β-globin) hemoglobin production, is controlled at the transcriptional level. nih.gov While phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA) have been shown to repress erythroid-specific gene expression by inhibiting the binding of the transcription factor NF-E2, specific studies detailing the direct effect of this compound on globin gene transcription are less common. researchgate.net The general mechanism involves the activation of signaling pathways that can alter the activity of key erythroid transcription factors.

| Gene Target | Effect of 4α-Phorbol 12,13-didecanoate | Cellular Context |

| Prodynorphin | No transcriptional effect observed. researchgate.net | Cardiac Myocytes |

Remodeling of Cytoskeletal Dynamics and Cell Adhesion

The cytoskeleton, a network of protein filaments including actin, provides structural support to cells and is crucial for processes like cell migration, division, and adhesion. Phorbol esters can profoundly impact cytoskeletal organization and cell adhesion.

Studies have shown that phorbol esters can cause a reorganization of actin filaments and disrupt focal contacts, which are large protein complexes that link the actin cytoskeleton to the extracellular matrix. nih.gov Specifically, both Phorbol-12-myristate-13-acetate and its analogue, 4α-phorbol-12,13-didecanoate, have been found to increase the amount of actin associated with the cytoskeleton in neutrophils. semanticscholar.org This remodeling of the actin cytoskeleton is a key component of the cellular response to these compounds and is integral to their effects on cell adhesion and migration. nih.govjohnshopkins.edu The activation of PKC by phorbol esters can lead to the phosphorylation of various cytoskeletal and focal adhesion proteins, thereby modulating their function and altering the cell's adhesive properties.

Modulation of Secretion and Exocytosis Pathways

Exocytosis is the process by which cells release substances, such as hormones and neurotransmitters, from vesicles to the exterior of the cell. Phorbol esters are potent stimulators of this process in a wide variety of cell types.

The mechanism often involves the activation of protein kinase C. For example, in anterior pituitary cells, activators of PKC like 1,2-didecanoylglycerol (B1663411) and the phorbol ester Phorbol 12,13-dibutyrate enhance the secretion of multiple hormones, including ACTH, β-endorphin, and growth hormone. nih.gov Similarly, in chromaffin cells, phorbol esters enhance the exocytosis of norepinephrine. nih.govumich.edu This enhancement occurs through at least two mechanisms: a rapid increase in the sensitivity of the secretory machinery to calcium and a slower, long-term enhancement that requires RNA and protein synthesis. nih.govumich.edu These findings suggest that this compound, as a phorbol ester, likely modulates secretion by activating similar PKC-dependent pathways.

Comprehensive Analysis of Intracellular Calcium Signaling

This compound, particularly its 4α isomer (4αPDD), is widely used as an agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. scientificlabs.iesigmaaldrich.com TRPV4 is a calcium-permeable cation channel involved in sensing various physical stimuli.

Activation of TRPV4 by 4αPDD promotes an influx of extracellular calcium into the cells, leading to an increase in the intracellular calcium concentration ([Ca²⁺]i). scientificlabs.iesigmaaldrich.comresearchgate.net This elevation in [Ca²⁺]i acts as a crucial second messenger, triggering a multitude of downstream cellular responses.

However, the selectivity of 4αPDD for TRPV4 has been questioned in some cellular contexts. Studies on cultured mouse dorsal root ganglia neurons have shown that 4αPDD can stimulate a dose-dependent increase in intracellular calcium in neurons from both wild-type and TRPV4 knockout mice, suggesting that it can activate these neurons independently of TRPV4. nih.govedgehill.ac.uknih.gov This indicates that while 4αPDD is a valuable tool for studying calcium signaling, its effects may not be exclusively mediated by TRPV4 in all cell types.

| Experimental Model | Agonist | Observed Effect on Intracellular Calcium ([Ca²⁺]i) | TRPV4-Dependence |

| Cultured Mouse Dorsal Root Ganglia Neurons | 4α-Phorbol 12,13-didecanoate (4αPDD) | Dose-dependent increase in [Ca²⁺]i. nih.govedgehill.ac.uknih.gov | Independent of TRPV4. nih.govedgehill.ac.uknih.gov |

| Pulmonary Artery Smooth Muscle Cells (IPAH) | 4α-Phorbol 12,13-didecanoate (4αPDD) | Greater increase in [Ca²⁺]i compared to normal cells. researchgate.net | Dependent on TRPV4 (partially blocked by Ruthenium red). researchgate.net |

Structure Activity Relationship Sar and Analog Development for Phorbol 12,13 Didecanoate

Comparative Analysis of Phorbol-12,13-didecanoate with Active and Inactive Phorbol (B1677699) Esters

The potency of phorbol esters as PKC activators varies significantly based on subtle structural differences. A comparative analysis of PDD with other well-studied phorbol esters, such as the highly potent Phorbol 12-myristate 13-acetate (PMA), also known as 12-O-Tetradecanoylphorbol-13-acetate (TPA), and the inactive epimer 4α-Phorbol 12,13-didecanoate (4α-PDD), reveals key structural determinants for biological activity.

PMA is one of the most potent and widely studied phorbol esters, acting as a powerful activator for a broad range of PKC isozymes. nih.gov In contrast, PDD, with its two C10 decanoate (B1226879) chains, generally exhibits different potency. For instance, studies in chick embryo fibroblasts showed that the potencies of symmetrically substituted phorbol derivatives like PDD corresponded more to their inflammatory activities than their tumor-promoting activities, unlike PMA. aacrjournals.org The metabolism of these compounds also differs; PDD is degraded much more slowly than TPA in various cell cultures, which can influence the duration and nature of the biological response. nih.gov

The most striking comparison is with 4α-Phorbol 12,13-didecanoate. This compound is identical to PDD except for the stereochemistry at the C4 position of the phorbol ring. This single change renders 4α-PDD inactive as a PKC activator and tumor promoter, making it an essential negative control in experiments. sigmaaldrich.com Its inability to activate PKC highlights the strict stereochemical requirements of the C1 domain binding pocket. nih.gov

The nature and position of the acyl ester chains at the C12 and C13 positions of the phorbol backbone are critical for modulating the affinity and activation of PKC. These chains are essential for the molecule's interaction with the cell membrane, where PKC activation occurs. The C1 domain of PKC, the binding site for phorbol esters, recognizes these molecules once they are partitioned into the lipid bilayer. nih.gov

Asymmetry: A common feature of highly potent phorbol esters like PMA is an asymmetry in the acyl chains—a long, hydrophobic chain at C12 (myristate, C14) and a short, less hydrophobic chain at C13 (acetate, C2).

Symmetry: Symmetrically substituted esters like PDD (two C10 chains) and phorbol 12,13-dibutyrate (two C4 chains) are also active but often display different potency profiles compared to PMA. aacrjournals.org

Hydrophobicity: The degree of hydrophobicity of the C12 ester chain directly correlates with the ability of the phorbol ester to recruit PKC to the membrane. nih.gov Increasing the hydrophobicity generally enhances PKC translocation. Conversely, introducing polar functional groups, such as carboxylic acids, into the acyl chains can diminish or even abolish PKC activation by preventing the necessary membrane insertion. nih.gov

The metabolic stability of these ester linkages also plays a role. In hamster cells, the primary metabolite of PDD is phorbol-12-decanoate, which is virtually inactive, indicating that the C13-ester is crucial for activity. nih.gov

| Compound Name | C12-Ester Chain | C13-Ester Chain | General PKC Activity |

|---|---|---|---|

| Phorbol 12-myristate 13-acetate (PMA/TPA) | Myristate (C14) | Acetate (C2) | Very High |

| This compound (PDD) | Decanoate (C10) | Decanoate (C10) | High |

| Phorbol-12,13-dibutyrate (PDBu) | Butyrate (C4) | Butyrate (C4) | Moderate to High |

| 4α-Phorbol 12,13-didecanoate (4α-PDD) | Decanoate (C10) | Decanoate (C10) | Inactive |

The interaction between phorbol esters and their target proteins is highly dependent on the three-dimensional structure of the ligand.

Protein Kinase C (PKC): The C1 domain of PKC functions as the receptor for phorbol esters. wikipedia.org Binding requires a precise stereochemical arrangement that mimics the endogenous ligand, diacylglycerol (DAG). nih.gov Key interactions involve hydrogen bonds between the phorbol core and specific amino acid residues in the C1 domain. The hydroxyl group at C20, the ketone at C3, and the hydroxyl group at C4 are critical for this binding. The inactivity of 4α-phorbol esters, such as 4α-PDD, demonstrates the essential nature of the 4β-hydroxyl configuration. sigmaaldrich.com This specific orientation is necessary to form a hydrogen bond with a backbone carbonyl in the C1 domain, stabilizing the complex. nih.gov The C12 and C13 acyl chains anchor the molecule in the cell membrane, positioning the phorbol headgroup for optimal interaction with the C1 domain at the membrane-cytosol interface. ucsd.edu

TRPV4 Interaction: While inactive at PKC, 4α-Phorbol 12,13-didecanoate was identified as a synthetic agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a calcium-permeable cation channel. nih.govnih.gov This discovery highlighted that the stereochemical requirements for TRPV4 are distinct from those for PKC. 4α-PDD was shown to activate TRPV4 by directly interacting with a ligand-binding pocket formed by transmembrane regions. nih.gov However, its specificity has been questioned, as some studies have shown that 4α-PDD can activate neurons independently of TRPV4, suggesting it may have other off-target effects. researchgate.netnih.gov Therefore, while the 4α configuration prevents PKC binding, it permits interaction with other targets like TRPV4, demonstrating how stereochemistry can dictate target selectivity.

Synthetic Modifications and Their Implications for Specific Target Activation

The detailed understanding of phorbol ester SAR has driven the synthetic modification of the phorbol scaffold to create analogs with novel properties. The primary goals of these efforts are to develop more potent or selective activators or inhibitors for specific PKC isozymes or other phorbol ester receptors.

One strategy involves modifying the C12 and C13 acyl chains. As mentioned, adding polar groups to these chains can convert a PKC activator into an antagonist. researchgate.net For example, a phorbol ester with a hydrophilic glycol-containing 12-ester chain was found to be a pure PKC antagonist, likely by acting as a "translocation poison" that prevents proper membrane insertion of the PKC-ligand complex. researchgate.net

Another approach focuses on creating analogs that can selectively activate specific subsets of the PKC family. Different PKC isozymes (e.g., conventional, novel, atypical) have subtly different C1 domains, which can be exploited for selective targeting. semanticscholar.org For instance, 12-deoxyphorbol-13-O-phenylacetate-20-acetate (dPPA) was reported to be a specific activator of PKCβ1, while thymeleatoxin (B10785492) shows selectivity for classical PKC isozymes over novel ones. nih.gov These findings demonstrate that modifications to both the phorbol ring and the ester side chains can be used to fine-tune the biological activity profile and achieve isozyme-selective modulation, providing valuable tools for dissecting the roles of individual PKC isozymes in cellular signaling pathways.

Advanced Research Methodologies and Experimental Models Utilizing Phorbol 12,13 Didecanoate

In Vitro Cell Culture Systems for Mechanistic Elucidation

In vitro cell culture systems are indispensable for investigating the direct effects of Phorbol-12,13-didecanoate on cellular functions in a controlled environment. Researchers utilize various cell lines to explore the mechanistic pathways modulated by PDD and its isomers. For instance, PDD has been shown to significantly alter the growth properties of normal human skin cells in culture, leading to a 5- to 10-fold increase in saturation density and promoting anchorage-independent growth, a hallmark of cellular transformation. nih.gov In contrast, its analogue, 4α-PDD, did not produce these effects, highlighting the specificity of the PDD-induced response. nih.gov

The isomer 4α-PDD is frequently used to study the function of the TRPV4 ion channel. Studies have employed Madin-Darby canine kidney (MDCK) cells, cardiac fibroblasts, and mouse fallopian tubal cells to investigate 4α-PDD's role as a TRPV4 agonist, where it promotes the influx of extracellular calcium. sigmaaldrich.comscientificlabs.ie These cell-based models are crucial for elucidating the physiological roles of TRPV4 in various tissues. Similarly, human keratinocyte (HaCaT) cells and THP-1 human monocytic cells are used to study inflammatory responses and cellular differentiation pathways initiated by phorbol (B1677699) esters. mdpi.commdpi.complos.org

| Cell Line/System | Compound Used | Biological Process Investigated | Key Finding |

|---|---|---|---|

| Normal Human Skin Cells | This compound (PDD) | Cell Growth and Transformation | PDD increased saturation density and promoted anchorage-independent growth. nih.gov |

| Madin-Darby Canine Kidney (MDCK) Cells | 4α-Phorbol-12,13-didecanoate (4α-PDD) | TRPV4 Channel Activation | Used as a model to study 4α-PDD's effects as a TRPV4 agonist. sigmaaldrich.comscientificlabs.ie |

| Neonatal Rat Ventricular Cardiocytes | Phorbol Esters (general) | Peptide Synthesis and Secretion | Phorbol esters stimulate the synthesis and secretion of brain natriuretic peptide. sigmaaldrich.com |

| Mouse Dorsal Root Ganglia Neurons | 4α-Phorbol-12,13-didecanoate (4α-PDD) | Ion Channel Activation / Nociception | 4α-PDD was found to activate neurons independently of the TRPV4 channel. sigmaaldrich.comnih.gov |

| THP-1 Human Monocytes | Phorbol 12-myristate 13-acetate (PMA) | Macrophage Differentiation | PMA is a standard agent used to differentiate THP-1 monocytes into macrophage-like cells for immunology studies. mdpi.complos.org |

Biochemical Assays for Protein Kinase C Activity and Translocation

Biochemical assays are fundamental to understanding how PDD activates Protein Kinase C (PKC). The primary mechanism of activation involves PDD binding to the C1 domain of conventional and novel PKC isoforms, mimicking diacylglycerol. wikipedia.orgcellsignal.com This binding event recruits the enzyme from the cytosol to cellular membranes, a critical step for its activation.

PKC Activity Assays: The catalytic activity of PKC is commonly measured through phosphorylation assays. These assays typically use a generic substrate, such as protamine sulfate or specific synthetic peptides, and radiolabeled ATP ([γ-³²P]ATP). ucsd.edu The transfer of the radiolabeled phosphate group to the substrate is quantified to determine kinase activity. PDD's efficacy in activating specific PKC isoforms can be characterized by measuring the increase in substrate phosphorylation in its presence.

Translocation Assays: The movement of PKC from the cytosol to the particulate (membrane) fraction of the cell is a hallmark of its activation by phorbol esters. nih.gov Translocation assays are used to visualize and quantify this shift. A common method involves cell fractionation after treatment with PDD. The cytosolic and membrane fractions are separated by centrifugation, and the amount of a specific PKC isoform in each fraction is determined, typically by Western blotting. An increase in the membrane-associated fraction signifies activation. nih.gov The criteria for distinguishing active, membrane-bound PKC is that its association with the particulate fraction is resistant to extraction with Ca²⁺ chelators but not with nonionic detergents. nih.gov

| Assay Type | Principle | Purpose in PDD Research | Example Application |

|---|---|---|---|

| Radioligand Binding Assay | Measures the binding of a radiolabeled ligand (e.g., [³H]phorbol 12,13-dibutyrate) to PKC. | To determine the binding affinity and specificity of PDD for PKC isoforms by competitive displacement. | Assessing the potency of PDD compared to other phorbol esters. |

| Kinase Activity Assay | Quantifies the transfer of a phosphate group from ATP to a substrate peptide. | To directly measure the catalytic activation of PKC in response to PDD. | Comparing the ability of PDD to activate different PKC isoforms (e.g., classical vs. novel). nih.gov |

| Cell Fractionation & Western Blot | Separates cytosolic and membrane fractions of the cell to detect protein location. | To quantify the translocation of PKC isoforms from the cytosol to the membrane upon PDD stimulation. nih.gov | Observing the shift of PKCδ to the membrane fraction in NIH 3T3 cells after phorbol ester treatment. semanticscholar.org |

Molecular Biology Techniques for Gene and Protein Expression Analysis (e.g., qRT-PCR, Western Blotting)

Molecular biology techniques are essential for dissecting the downstream consequences of PDD-induced PKC activation, specifically the resulting changes in gene and protein expression.

Western Blotting: This technique is widely used to detect and quantify specific proteins in cell or tissue lysates. In the context of PDD research, Western blotting is instrumental in several ways. It is used to confirm the translocation of PKC isoforms from the cytosol to the membrane, a key indicator of activation. nih.gov Additionally, it allows researchers to measure changes in the levels of downstream target proteins that are phosphorylated by PKC or whose expression is altered following the signaling cascade. For example, studies have used Western blotting to analyze the phosphorylation status of proteins like ERK1/2 and pro-inflammatory proteins like pro-IL-1β and NLRP3 after treatment with phorbol esters. frontiersin.orgresearchgate.net

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): This method is used to measure the expression levels of specific genes. Phorbol ester treatment can lead to significant changes in gene transcription. aacrjournals.org qRT-PCR allows for the precise quantification of messenger RNA (mRNA) transcripts of target genes. For example, researchers have studied how phorbol ester treatment affects the expression of genes involved in cell differentiation, such as c-jun and jun-B, or inflammation. aacrjournals.org These analyses help connect the initial PKC activation event to long-term changes in cellular phenotype.

| Technique | Analyte | Application in PDD Research | Example Finding |

|---|---|---|---|

| Western Blotting | Proteins | Detecting PKC translocation; measuring total and phosphorylated protein levels. | Phorbol ester treatment of THP-1 cells stimulates the production of pro-IL-1β and NLRP3 proteins. frontiersin.org |

| qRT-PCR | mRNA | Quantifying changes in gene expression following PDD-induced signaling. | Phorbol ester treatment of U937 cells increases the expression of c-jun, krox-24, and jun-B mRNA transcripts. aacrjournals.org |

| Immunoprecipitation | Proteins | Isolating a specific protein and its binding partners from a complex mixture. | Used to study the association of signaling proteins, such as PI3 kinase with the CD28 receptor, which can be inhibited by phorbol ester treatment. nih.gov |

Live-Cell Imaging Techniques for Real-time Cellular Responses (e.g., Ca²⁺ Imaging, Confocal Microscopy)

Live-cell imaging provides a dynamic view of cellular responses to PDD and its analogues in real-time. These techniques allow researchers to observe transient events like ion fluxes and protein translocations as they happen within a living cell.

Confocal Microscopy: This advanced microscopy technique is used to obtain high-resolution, optically sectioned images from within a thick sample. When combined with fluorescently tagged proteins (e.g., Green Fluorescent Protein-PKC fusion proteins), confocal microscopy allows for the direct visualization of protein translocation. nih.gov Upon addition of a phorbol ester, researchers can watch in real-time as the fluorescently-labeled PKC moves from a diffuse cytosolic distribution to specific membrane structures, such as the plasma membrane or nuclear envelope. semanticscholar.orgnih.gov Fluorescently labeled phorbol esters have also been developed to simultaneously track the localization of the ligand and the protein it activates. nih.gov

Ca²⁺ Imaging: The isomer 4α-PDD is known to activate TRPV4 channels, which are permeable to calcium ions (Ca²⁺). nih.gov Ca²⁺ imaging is a technique used to measure changes in intracellular calcium concentrations. Cells are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2-AM. nih.gov When intracellular Ca²⁺ levels rise, the dye's fluorescence properties change, which can be detected by a fluorescence microscope. This method has been used to demonstrate that 4α-PDD stimulates a dose-dependent increase in intracellular Ca²⁺ in cultured sensory neurons, providing functional evidence of ion channel activation. nih.gov

| Technique | Probe/Label | Cellular Process Monitored | Example Application |

|---|---|---|---|

| Confocal Microscopy | GFP-PKC fusion proteins | Protein translocation | Visualizing the movement of PKCδ from the cytosol to the plasma membrane and perinuclear region after phorbol ester stimulation. nih.gov |

| Ratiometric Fluorescence Imaging | Fura-2-AM | Intracellular Calcium (Ca²⁺) concentration | Measuring the increase in [Ca²⁺]i in cultured mouse dorsal root ganglia neurons following perfusion with 4α-PDD. nih.gov |

| Fluorescence Microscopy | BODIPY-labeled phorbol esters | Ligand localization | Simultaneously tracking the uptake and intracellular localization of a fluorescent phorbol ester and the translocation of a fluorescently-tagged PKC isoform. nih.gov |

In Vivo Pre-clinical Animal Models for Comprehensive Biological Investigations (e.g., Murine Models)

In vivo animal models, particularly murine (mouse and rat) models, are essential for understanding the complex biological effects of PDD and its analogues in a whole-organism context. These models allow for the investigation of systemic responses, such as inflammation and tumor promotion, which cannot be fully recapitulated in vitro.

The classic model for studying phorbol ester activity is the mouse skin tumor promotion model. In this two-stage carcinogenesis model, an initiator (a mutagen) is applied to the skin, followed by repeated applications of a promoter, such as PDD. PDD itself is not mutagenic but promotes the clonal expansion of initiated cells, leading to tumor formation. sigmaaldrich.com The inactive isomer, 4α-PDD, is used as a negative control in these studies and does not show tumor-promoting activity, demonstrating the structure-activity relationship of phorbol esters. fishersci.com

Furthermore, 4α-PDD has been utilized in murine models to investigate the physiological role of the TRPV4 channel. For example, intraplantar injection of 4α-PDD into a mouse hind paw is used to induce swelling (edema), a model for studying neurogenic inflammation mediated by TRPV4 activation on sensory neurons. sigmaaldrich.com Studies using TRPV4 knockout mice have been crucial in confirming that these inflammatory responses are indeed mediated by the intended target channel. nih.gov

| Animal Model | Compound Used | Biological Investigation | Key Finding/Application |

|---|---|---|---|

| Mouse Skin Model | This compound (PDD) | Tumor Promotion | PDD acts as a potent tumor promoter on mouse skin after initiation with a carcinogen. sigmaaldrich.com |

| Mouse Paw Edema Model | 4α-Phorbol-12,13-didecanoate (4α-PDD) | Neurogenic Inflammation | Intraplantar injection of 4α-PDD induces paw swelling, serving as a model for TRPV4-mediated inflammation. sigmaaldrich.com |

| TRPV4 Knockout Mouse | 4α-Phorbol-12,13-didecanoate (4α-PDD) | Target Validation / Mechanosensation | Used to confirm that 4α-PDD's in vivo effects (e.g., visceral sensitization) are dependent on TRPV4 expression. nih.gov |

| BALB/c Mouse Model | Phorbol 12-myristate 13-acetate (PMA) | Psoriasis-like Inflammation | Topical application of PMA induces an inflammatory response similar to human psoriasis, used for testing anti-inflammatory agents. mdpi.com |

Computational Modeling and Docking Studies of Phorbol-Target Interactions

Computational modeling and molecular docking are powerful in silico techniques used to predict and analyze the interaction between a ligand, like PDD, and its protein target, such as the C1 domain of PKC. nih.gov These methods provide structural insights at the atomic level, helping to explain the basis of binding affinity and specificity.

Molecular docking simulations are used to predict the preferred orientation of a phorbol ester when it binds to the C1 domain. nih.gov The C1 domain forms a binding cleft, and the phorbol ester fits into this cavity, forming specific interactions. nih.gov Modeling studies have identified key hydrogen bonds and hydrophobic interactions that stabilize the complex. For instance, hydrogen bonds are predicted to form between the oxygen atoms on the phorbol backbone (e.g., at C3, C9, C13, and C20) and the backbone atoms of amino acid residues within the binding site, such as Thr242 and Gly253 in PKCδ. nih.govnih.gov The long fatty acid chains at the C12 and C13 positions contribute significant hydrophobic interactions with the protein and the lipid membrane, anchoring the complex to the membrane. nih.gov

These computational models are often validated by comparing their predictions with experimental data from site-directed mutagenesis, where key amino acid residues identified in the model are mutated to assess their importance for phorbol ester binding. nih.gov Such studies have confirmed that the binding site is located in a highly conserved, hydrophobic loop region of the C1 domain. nih.gov

| Methodology | Protein Target | Key Insights Provided | Example Finding |

|---|---|---|---|

| Molecular Docking | PKC C1 Domain | Predicts the binding pose and key interactions of phorbol esters in the binding cleft. | Phorbol 13-acetate is docked into the C1 domains of various PKC isoforms to compare binding modes. nih.gov |

| Molecular Dynamics Simulation | PKCδ-Phorbol Ester Complex | Analyzes the stability of the ligand-protein complex over time and the dynamics of the interaction. | Revealed that hydrogen bonds are formed with the backbone atoms of Thr242, Leu251, and Gly253 of PKCδ. nih.gov |

| Site-Directed Mutagenesis (Informed by Modeling) | PKCα C1 Domain | Validates the importance of specific amino acid residues for ligand binding predicted by computational models. | Identified a hydrophobic loop region (residues 6-12 and 20-27) as the binding site for phorbol esters and diacylglycerol. nih.gov |

Future Directions and Unresolved Questions in Phorbol 12,13 Didecanoate Research

Identification and Characterization of Novel Molecular Targets

While Protein Kinase C (PKC) is a well-established primary target of PDD, emerging evidence suggests the existence of other molecular interactors. The observation that 4α-phorbol 12,13-didecanoate (4α-PDD), an isomer of PDD, can activate the Transient Receptor Potential Vanilloid 4 (TRPV4) channel independently of PKC activation, points towards a broader range of targets for phorbol (B1677699) esters. nih.govsigmaaldrich.com However, the selectivity of 4α-PDD for TRPV4 has been questioned, as studies have shown it can activate cultured mouse dorsal root ganglia neurons in a TRPV4-independent manner. nih.govresearchgate.netedgehill.ac.uk This lack of absolute specificity underscores the need to identify and characterize other potential binding partners for PDD and its analogs. Future research should focus on unbiased screening approaches, such as affinity chromatography coupled with mass spectrometry, to pull down and identify novel PDD-binding proteins from various cellular contexts. Characterizing these new targets will be crucial for interpreting experimental results obtained using PDD and for uncovering previously unknown signaling pathways modulated by this compound.

Elucidation of Interplay between PKC and TRPV4 Signaling Pathways

The relationship between PKC and TRPV4 in response to phorbol esters is complex and not fully understood. Some studies indicate that PKC-activating phorbol esters can activate TRPV4 in a PKC-dependent manner. nih.gov This suggests a signaling cascade where PDD first activates PKC, which in turn phosphorylates and sensitizes the TRPV4 channel. However, the ability of non-PKC activating phorbol esters like 4α-PDD to directly gate TRPV4 suggests a parallel, PKC-independent mechanism. nih.govsigmaaldrich.comnih.gov A key unresolved question is how these two pathways converge or diverge under different physiological conditions. Future investigations should aim to map the specific PKC isoforms involved in TRPV4 modulation and to identify the precise phosphorylation sites on the TRPV4 channel that are targeted by PKC. Understanding this interplay is critical for dissecting the specific contributions of PKC-dependent and -independent mechanisms to the cellular responses elicited by PDD.

Development of Highly Selective Probes and Modulators for Research

The utility of PDD and its analogs in research is directly tied to their specificity. As highlighted by the evolving understanding of 4α-PDD's activity, what was once considered a selective TRPV4 agonist is now understood to have other effects. nih.govresearchgate.netedgehill.ac.uk This highlights a significant need for the development of new chemical probes with higher selectivity for specific phorbol ester targets. The synthesis and characterization of novel PDD derivatives with modifications to the phorbol backbone or the ester side chains could yield compounds that preferentially bind to specific PKC isoforms or that act as pure TRPV4 agonists or antagonists. Such highly selective modulators would be invaluable tools for unequivocally dissecting the roles of these individual targets in complex biological processes, avoiding the confounding off-target effects associated with current compounds.

Exploration of Phorbol-12,13-didecanoate in Understudied Biological Systems

Much of the research on PDD has been conducted in well-established mammalian cell culture systems and in the context of tumor promotion. nih.govnih.gov However, the effects of PDD in a broader range of biological systems remain largely unexplored. For instance, studies on the impact of phorbol esters on zebrafish embryos have revealed significant developmental abnormalities, indicating a role for PDD-sensitive pathways in embryogenesis. mdpi.com Furthermore, research in fungi has shown that phorbol esters can interfere with spore germination, suggesting that PKC-like signaling pathways are conserved and functionally important in lower eukaryotes. nih.gov Future studies should systematically investigate the effects of PDD in a wider array of organisms and cell types, including those from different phylogenetic kingdoms. This could reveal novel, conserved biological roles for the signaling pathways targeted by PDD and provide new model systems for studying their function.

Understanding Long-term Effects and Reversibility in Research Models

The long-term consequences of PDD exposure and the reversibility of its effects are important considerations in experimental design and interpretation. Studies have shown that continuous treatment of normal human skin cells with PDD can lead to long-term alterations in growth properties, such as increased saturation density. nih.gov Interestingly, the removal of PDD can lead to a return to near-normal cell density, suggesting that at least some of its effects are reversible. nih.gov The reversibility of phorbol ester-induced effects has also been observed in macrophages, where the response was found to depend on the lipophilicity of the specific phorbol ester used. nih.gov A critical area for future research is to systematically characterize the long-term molecular changes induced by PDD, including epigenetic modifications and alterations in gene expression profiles. Additionally, a more comprehensive understanding of the factors that govern the reversibility of PDD's effects in different cell types and in vivo models is needed to better control its application in research and to understand its potential for inducing lasting biological changes.

Q & A

Basic Research Questions

Q. What is the primary role of 4α-phorbol-12,13-didecanoate (4α-PDD) in experimental models, and how does it differ from PMA/TPA?

- Answer : 4α-PDD is widely used as a negative control for phorbol esters like PMA (Phorbol-12-myristate-13-acetate) due to its inability to activate protein kinase C (PKC). While PMA strongly activates PKC-dependent pathways, 4α-PDD selectively activates TRPV4 channels without PKC involvement, making it critical for isolating PKC-independent effects . For example, in TRPV4-transfected cells, 4α-PDD induces calcium influx (EC50 ~6.7 pEC50) but lacks tumor-promoting or inflammatory activity in murine models .

Q. How should researchers handle safety concerns when working with 4α-PDD in laboratory settings?

- Answer : 4α-PDD is classified as acutely toxic, with risks of skin/eye irritation and carcinogenicity. Key safety protocols include:

- Using PPE (gloves, goggles, lab coats) and working in a fume hood to avoid inhalation or skin contact.

- Storing the compound in sealed containers away from heat/oxidizers.

- Following institutional guidelines for disposal, as it may persist in aquatic environments .

Q. What are the standard methods to verify the biological inactivity of 4α-PDD in PKC signaling assays?

- Answer : To confirm PKC inactivity:

- Compare 4α-PDD with PMA in PKC translocation assays (e.g., Western blot for PKC isoforms).

- Use PKC inhibitors (e.g., Gö6983) to confirm that 4α-PDD’s effects (e.g., TRPV4 activation) remain unchanged, unlike PMA .

Advanced Research Questions

Q. How can 4α-PDD be optimized to study TRPV4 channel modulation in different cell types, and what are common pitfalls in experimental design?

- Answer :

- Concentration Optimization : Use dose-response curves (e.g., 1–100 nM) to determine EC50 for calcium influx, validated via calcium imaging or FLIPR assays .

- Cell-Specific Considerations : Endogenous TRPV4 expression varies (e.g., high in endothelial cells vs. low in HEK-293 transfectants). Include mock-transfected controls to exclude nonspecific effects .

- Pitfalls : Avoid using Ruthenium Red at high concentrations (>1 µM), which may block inward TRPV4 currents asymmetrically .

Q. How can contradictory data on 4α-PDD’s EC50 values (e.g., 6.7 pEC50 vs. 6.0 µM) be resolved in antiviral studies?

- Answer : Discrepancies arise from assay-specific factors:

- Cell Type : Antiviral EC50 (6.0 µM) in Hyles larvae frass differs from TRPV4 activation in transfected mammalian cells due to metabolic differences .

- Endpoint Measurement : Calcium flux assays (nM-range sensitivity) vs. viral replication inhibition (µM-range). Validate using orthogonal methods (e.g., patch-clamp for ion channels, plaque reduction for antiviral activity) .

Q. What methodological strategies are recommended to distinguish between direct TRPV4 activation and off-target effects of 4α-PDD?

- Answer :

- Pharmacological Controls : Co-apply TRPV4 antagonists (e.g., HC-067047) to block 4α-PDD-induced currents.

- Genetic Knockdown : Use siRNA or CRISPR-Cas9 to silence TRPV4 and assess loss of response .

- Cross-Validation : Compare results with structurally distinct TRPV4 agonists (e.g., GSK1016790A) .

Q. How does 4α-PDD’s lack of carcinogenicity in murine models inform its use in long-term toxicity studies?

- Answer : Unlike PMA, 4α-PDD does not promote tumorigenesis in mouse skin models, making it suitable for chronic studies on TRPV4 or calcium signaling without confounding PKC-driven carcinogenesis. Key applications include:

- Investigating TRPV4’s role in endothelial dysfunction over weeks.

- Validating PKC-independent pathways in in vivo disease models .

Methodological Tables

Key Research Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.